Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)- is a chemical compound with the molecular formula C15-H15-N-O3-S and a molecular weight of 289.37 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)- typically involves starting from benzoic acid derivatives and amine derivatives . The reaction conditions often include purification steps and analysis using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in the development of new drugs, particularly for its potential antioxidant and antibacterial activities . Additionally, it has applications in the study of molecular interactions and pathways in biological systems. In the industrial sector, Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)- is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)- involves its interaction with specific molecular targets and pathways . These interactions can lead to various physiological effects, such as antioxidant activity and antibacterial effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)- can be compared with other similar compounds, such as other benzamide derivatives . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of Benzamide, 5-hydroxy-2-(2-(phenylthio)ethoxy)- lies in its specific molecular structure and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
24570-08-9 |
---|---|
Molekularformel |
C15H15NO3S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(2-phenylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C15H15NO3S/c16-15(18)13-10-11(17)6-7-14(13)19-8-9-20-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H2,16,18) |
InChI-Schlüssel |
WFTWWMSSHMFLJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.